molecular formula C10H9ClN2 B577837 3-Chloro-6-methylquinolin-4-amine CAS No. 1208738-48-0

3-Chloro-6-methylquinolin-4-amine

Cat. No.: B577837
CAS No.: 1208738-48-0
M. Wt: 192.646
InChI Key: NTVFXLCMYFHUJF-UHFFFAOYSA-N
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Description

3-Chloro-6-methylquinolin-4-amine is a quinoline derivative featuring a chloro substituent at position 3 and a methyl group at position 6 on the quinoline core. The chloro and methyl substituents likely influence electronic and steric properties, modulating interactions with biological targets.

Properties

CAS No.

1208738-48-0

Molecular Formula

C10H9ClN2

Molecular Weight

192.646

IUPAC Name

3-chloro-6-methylquinolin-4-amine

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3,(H2,12,13)

InChI Key

NTVFXLCMYFHUJF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CN=C2C=C1)Cl)N

Synonyms

4-Amino-3-chloro-6-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-6-methylquinolin-4-amine with structurally related quinoline and quinazoline derivatives, emphasizing substituent patterns, synthesis methods, yields, and pharmacological activities:

Compound Name Substituents Synthesis Method Yield (%) Pharmacological Activity Key Structural Features References
This compound Cl (C3), CH₃ (C6) Not explicitly reported Not reported Chloro and methyl groups enhance steric effects
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (C6), CF₂H (aniline) One-step reflux of 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline 83 Not reported Bromine increases molecular weight; CF₂H improves lipophilicity
N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine Cl (aniline), CF₃ (C6) Not detailed Not reported Trifluoromethyl enhances metabolic stability
7-Chloro-N-cyclopentylquinolin-4-amine Cl (C7), cyclopentyl (aniline) Commercial synthesis Not reported Cyclopentyl group may improve solubility
6-Iodo-3-methylquinolin-4-amine I (C6), CH₃ (C3) Not detailed Not reported Iodo substituent increases polarizability
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine Cl (C3), F (C4, aniline), OCH₃ (C7) Multi-step synthesis from intermediate B 61.5 Potent antibacterial activity Methoxy and halogenated aniline enhance bioactivity
6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine Cl (C6), CH₃ (aniline), Ph (C4) Condensation of 6-amino-2-chloroquinoline with p-toluene Not reported Not reported Quinazoline core with dual aromatic substitutions

Key Structural and Functional Differences

Substituent Effects on Reactivity: Halogen Position: Chloro at C3 (target compound) vs. C6 (6-bromo analog) alters electronic distribution. Bromine’s larger size may hinder nucleophilic substitution compared to chlorine . Methyl vs. Trifluoromethyl: The methyl group in the target compound provides steric bulk without significant electronic effects, whereas trifluoromethyl in N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine enhances electron-withdrawing properties and metabolic stability .

Synthetic Efficiency :

  • The 6-bromo derivative achieves 83% yield via a one-step protocol, suggesting high efficiency for library synthesis . In contrast, the target compound’s synthesis route remains undefined, though analogous methods likely apply.

Pharmacological Potential: N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine exhibits antibacterial activity, attributed to its methoxy and halogenated aniline groups . The target compound’s chloro and methyl substituents may similarly modulate target binding but require empirical validation.

Structural Insights from Crystallography

Crystallographic tools like SHELXL and ORTEP-3 (used in and ) enable precise determination of quinoline derivatives’ conformations. For example, the 6-bromo compound’s planar quinoline core facilitates π-π stacking in protein binding pockets, a feature likely shared by the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-6-methylquinolin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or multi-step functionalization of a quinoline core. For example, starting from 4,7-dichloroquinoline, the amino group can be introduced via ammonia/amine substitution under reflux in polar solvents (e.g., ethanol/methanol) . Temperature control (80–100°C) and catalyst selection (e.g., CuI for Ullmann-type couplings) critically impact yield. Purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for aromatic proton environments (δ 6.5–8.5 ppm) and methyl/amine group signals.
  • IR : Confirm NH2_2 stretches (~3300–3500 cm1^{-1}) and C-Cl vibrations (~700 cm1^{-1}) .
  • Mass Spectrometry : Report molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) via C, H, N, Cl content .

Q. How can researchers optimize solvent and catalyst selection for improved synthesis scalability?

  • Methodological Answer : Screen solvents (e.g., DMF for high-temperature reactions, THF for low polarity) and catalysts (e.g., Pd/C for hydrogenation, K2_2CO3_3 for base-mediated reactions). Use Design of Experiments (DoE) to balance reaction time, cost, and environmental impact .

Advanced Research Questions

Q. How do crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 refines bond lengths/angles, especially for the chloro-methyl substitution pattern. For disordered structures (e.g., solvates), use SQUEEZE in PLATON to model electron density .

Q. What strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

  • Methodological Answer :

  • Assay Design : Standardize cell lines (e.g., HepG2 for cytotoxicity, E. coli for antimicrobial tests) and controls.
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH3_3) on target binding .
  • Data Reproducibility : Validate protocols via inter-laboratory studies and report IC50_{50}/MIC values with confidence intervals .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic centers. Compare activation energies for Cl substitution at positions 3 vs. 6 to prioritize synthetic pathways .

Q. What experimental approaches resolve discrepancies between theoretical and observed spectral data?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational exchange in NH2_2 groups at variable temperatures.
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals .
  • Hybrid Techniques : Combine computational IR predictions (e.g., with ORCA) and experimental data to refine force-field parameters .

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